1-Bromo-6-fluoroisoquinoline
Description
1-Bromo-6-fluoroisoquinoline (CAS: 1196151-59-3) is a halogenated isoquinoline derivative with the molecular formula C₉H₅BrFN and a molar mass of 226.05 g/mol . Its structure features a bromine atom at position 1 and a fluorine atom at position 6 of the isoquinoline backbone, a bicyclic aromatic system where the nitrogen atom is located at position 2. This compound is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its halogen substituents, which enable cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Suppliers like Shanghai Macklin Biochemical Co., Ltd. list it as a spot-supply product, indicating its specialized use in research and industrial applications .
Properties
IUPAC Name |
1-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLWKPCARWIZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-6-fluoroisoquinoline typically involves the bromination and fluorination of isoquinoline derivatives. One common method is the direct bromination of 6-fluoroisoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 1 undergoes nucleophilic substitution under basic conditions. Fluorine at position 6 deactivates the ring but directs substitution via resonance effects.
Example Reaction :
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOMe | DMSO | 80 | 72–85 |
| NH₃ | THF | 60 | 58 |
Key factors:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl derivatives:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 89 |
| PdCl₂(dppf) | CsF | THF | 76 |
Optimal conditions: 100°C, 12–24 h .
Buchwald-Hartwig Amination
Formation of C–N bonds with primary/secondary amines:
| Ligand | Temp (°C) | Yield (%) |
|---|---|---|
| Xantphos | 110 | 82 |
| BINAP | 100 | 68 |
Side products: <5% debromination observed .
Halogen Exchange Reactions
Fluorine can be replaced under harsh conditions via SNAr mechanisms:
Example :
| Electrophile | Product | Yield (%) |
|---|---|---|
| D₂O | 6-Deutero | 90 |
| Me₃SiCl | 6-SiMe₃ | 75 |
Limitation: Competing dehalogenation occurs above −60°C .
Electrophilic Substitution
Fluorine directs electrophiles to positions 5 and 8:
Nitration :
(Yield: 64%)
Chlorination :
(Yield: 58%)
Regioselectivity is controlled by fluorine’s resonance effects .
Reductive Dehalogenation
Bromine can be selectively removed via hydrogenolysis:
| Catalyst | Pressure (psi) | Yield (%) |
|---|---|---|
| Pd/C | 50 | 93 |
| Raney Ni | 30 | 81 |
Fluorine remains intact due to strong C–F bond .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-Bromo-6-fluoroisoquinoline has been investigated for its potential as an anticancer agent. The isoquinoline scaffold is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of isoquinoline have shown activity against non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) . The introduction of halogens like bromine and fluorine enhances the biological activity of these compounds by facilitating interactions with the target proteins.
Antiviral Properties
Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including this compound. A series of isoquinoline compounds were synthesized and tested for anti-HIV activity, showing promising results with low nanomolar activity against the virus . This suggests that further development of this compound derivatives could lead to effective antiviral agents.
Synthetic Methodologies
Synthesis of Substituted Isoquinolines
The compound serves as a key intermediate in the synthesis of various substituted isoquinolines. A versatile synthetic route involves the functionalization of C-H bonds in isoquinolines, enabling the introduction of diverse substituents at various positions on the ring . This method allows for the generation of libraries of compounds that can be screened for biological activity.
Borylation Reactions
Iridium-catalyzed borylation of 6-fluoroisoquinolines has been developed to yield borylated derivatives that can be further transformed into other functional groups . This reaction expands the synthetic utility of this compound by providing access to compounds with enhanced reactivity and potential biological activity.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in understanding how modifications to this compound affect its biological properties. Research indicates that varying the position and type of substituents can significantly alter the potency and selectivity of these compounds against specific targets . For example, introducing different halogens or alkyl groups has shown to enhance anticancer activity.
Data Table: Overview of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Targeting EGFR in NSCLC | Enhanced potency with halogen substitutions |
| Antiviral Properties | Activity against HIV | Low nanomolar activity observed |
| Synthetic Methodologies | Synthesis of substituted isoquinolines | Versatile C-H functionalization methods |
| Borylation Reactions | Access to borylated derivatives | Expands synthetic utility |
| SAR Studies | Impact of substituent variation on activity | Significant changes in potency with modifications |
Case Studies
Case Study 1: Anticancer Compound Development
A study focused on developing N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines highlighted how modifications to the isoquinoline core could yield compounds with improved efficacy against NSCLC. The introduction of bromine at specific positions was found to enhance binding affinity to target proteins, demonstrating the importance of structural optimization .
Case Study 2: Anti-HIV Activity Evaluation
In another study, a series of isoquinoline derivatives were synthesized and evaluated for their anti-HIV properties. One compound demonstrated consistently low nanomolar activity across various assays, suggesting that modifications to the isoquinoline framework can lead to potent antiviral agents .
Mechanism of Action
The mechanism of action of 1-Bromo-6-fluoroisoquinoline depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Positional Isomerism
- 1-Bromo-4-fluoroisoquinoline (CAS: 1421517-86-3) shares the same molecular formula (C₉H₅BrFN) but differs in fluorine placement (position 4 vs. 6).
- 6-Bromo-1-chloroisoquinoline (CAS: 205055-63-6) replaces fluorine with chlorine at position 6, increasing molecular weight (242.5 g/mol) and altering lipophilicity due to chlorine’s larger atomic radius and polarizability .
Halogen vs. Alkoxy Substitutents
- 5-Bromo-6-methoxyisoquinoline (CAS: 366445-82-1, C₁₀H₈BrNO) substitutes fluorine with a methoxy group, enhancing solubility in polar solvents while reducing electrophilicity at position 6 .
Quinoline vs. Isoquinoline Backbone
- 5-Bromo-6-fluoroquinoline (CAS: 107224-21-5) is a quinoline isomer with nitrogen at position 1 instead of 2. This structural difference impacts aromaticity, solubility, and binding affinity in biological targets .
Physicochemical Properties
Notes:
- Melting points (mp) and solubility data are unavailable for this compound but inferred from analogs.
Cross-Coupling Reactions
- Bromine at position 1 in this compound facilitates Suzuki couplings, whereas chlorine in 6-bromo-1-chloroisoquinoline requires harsher conditions (e.g., higher temperatures or stronger catalysts) .
- Fluorine’s electron-withdrawing nature enhances electrophilicity at adjacent positions, directing regioselectivity in substitutions .
Biological Activity
1-Bromo-6-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the functionalization of isoquinoline derivatives. The introduction of bromine and fluorine atoms can enhance the compound's biological activity by modulating its electronic properties and lipophilicity. For instance, various synthetic routes have been explored, including the use of electrophilic aromatic substitution reactions and C–H bond functionalization techniques .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. In vitro evaluations against several cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer), demonstrated significant cytotoxic effects. The growth inhibition was quantified using the GI50 metric, which indicates the concentration required to reduce cell viability by 50%.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | GI50 (μM) |
|---|---|
| MCF-7 | 7.25 ± 0.86 |
| K-562 | 10.9 ± 1.04 |
| HeLa | 7.19 ± 0.78 |
These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for antiviral activity. Studies have shown that derivatives of isoquinoline can inhibit viral replication in various models, including those targeting dengue virus and other pathogens. The mechanism often involves interference with viral entry or replication processes within host cells .
Case Study: Antiviral Efficacy Against Dengue Virus
A study explored the antiviral efficacy of isoquinoline derivatives against dengue virus serotype 2 (DENV2). The derivatives exhibited significant inhibitory activities with IC50 values indicating effective concentrations for viral inhibition. The selectivity index (SI) was also calculated to assess the safety profile of these compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Some isoquinoline derivatives have been shown to inhibit topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cells, disrupting their proliferation .
- Apoptosis Induction : Increased Bax/Bcl-2 ratio indicates that the compound may promote apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-Bromo-6-fluoroisoquinoline be optimized for high yield and purity?
- Methodological Answer : Key steps include halogenation and fluorination under controlled conditions. For example, halogenation at the 1-position of isoquinoline precursors using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–5°C minimizes side reactions. Fluorination at the 6-position typically employs KF or CsF in the presence of Cu(I) catalysts to enhance regioselectivity . Reaction monitoring via TLC or HPLC ensures intermediate purity. Optimized yields (>75%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar).
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substitution patterns (e.g., deshielding of protons adjacent to Br/F groups). Coupling constants in ¹H NMR differentiate ortho/para fluorination .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 228.96 for C₉H₆BrFN) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when halogen and fluorine substituents occupy adjacent positions .
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N/Br/F ratios.
Q. How should researchers handle stability and storage challenges for halogenated isoquinolines?
- Methodological Answer : this compound is light- and moisture-sensitive. Store under argon at –20°C in amber vials. Degradation products (e.g., dehalogenated isoquinoline) can be monitored via periodic HPLC analysis. Use stabilizers like BHT (0.1% w/w) to suppress radical-mediated decomposition .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Methodological Answer :
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(dba)₂ with Xantphos) enable selective C–N coupling at the 1-bromo position while preserving the 6-fluoro group .
- Suzuki-Miyaura Cross-Coupling : Boronic acids react preferentially at the bromine site (1-position) under Pd(OAc)₂ catalysis, enabling biaryl or heteroaryl derivatization .
- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles (e.g., NO₂⁺) to the 5- or 8-positions, enabling further functionalization .
Q. What strategies resolve contradictions in reported biological activities of halogenated isoquinolines?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Cellular Models : Differences in cell permeability (e.g., HEK293 vs. HepG2) affect observed IC₅₀ values. Use standardized cell lines (e.g., NCI-60 panel) for consistency .
- Solubility : Poor aqueous solubility may understate activity. Optimize using co-solvents (e.g., DMSO ≤0.1%) or nanoformulation .
- Off-Target Effects : Screen against related kinases or GPCRs to confirm target specificity via competitive binding assays .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for SNAr reactions at the 1-bromo site (activation energy ~25 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
- Machine Learning : Train models on PubChem data (e.g., reaction yields for analogous bromo-fluoroarenes) to predict optimal catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
